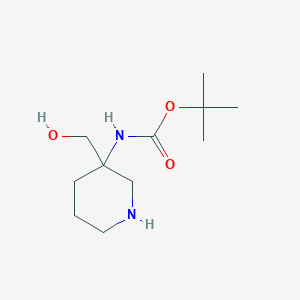

tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-11(8-14)5-4-6-12-7-11/h12,14H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUMGUGHUCDTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700575 | |

| Record name | tert-Butyl [3-(hydroxymethyl)piperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-83-7 | |

| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885268-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [3-(hydroxymethyl)piperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis Methods

Nucleophilic Substitution with Boc-Protected Intermediates

The most widely reported method involves reacting tert-butyl carbamate with 3-(hydroxymethyl)piperidine derivatives under basic conditions. Key steps include:

- Activation of the Amine : The piperidine nitrogen is deprotonated using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dichloromethane (DCM).

- Boc Protection : The activated amine reacts with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected intermediate.

- Hydroxymethyl Introduction : A hydroxymethyl group is introduced via aldol condensation or Mannich reaction, often requiring stoichiometric formaldehyde.

Example Protocol :

- Reactants : 3-Aminopiperidine (1.0 eq), Boc₂O (1.2 eq), NaH (1.5 eq)

- Solvent : THF, 0°C → room temperature, 12 h

- Yield : 68–72%

Optimization Challenges

Oxidation-Reduction Approaches

An alternative route involves oxidizing Boc-protected piperidinols to ketones followed by stereoselective reduction:

Oxidation of N-Boc-3-hydroxypiperidine

- Reagents : Sodium hypochlorite (NaOCl) with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and potassium bromide (KBr).

- Conditions : Dichloromethane (DCM), 5–10°C, pH 8.5 (adjusted with NaHCO₃).

- Yield : 99.4% for N-Boc-3-piperidone.

Asymmetric Reduction

- Catalyst : Ketoreductases (e.g., KRED-101) for enantioselective reduction of N-Boc-3-piperidone.

- Co-Substrate : Glucose dehydrogenase (GDH) with nicotinamide adenine dinucleotide phosphate (NADPH) regeneration.

- Yield : 92% with >99% enantiomeric excess (ee).

Comparative Data :

| Method | Yield (%) | ee (%) | Cost (Relative) |

|---|---|---|---|

| Chemical Resolution | 58 | 85 | High |

| Biocatalytic | 92 | 99 | Moderate |

Biocatalytic Strategies

Industrial-Scale Production

Comparative Analysis of Methodologies

| Parameter | Chemical Synthesis | Biocatalytic | Industrial |

|---|---|---|---|

| Yield (%) | 68–72 | 92 | 81 |

| Enantioselectivity | Moderate | High | Low |

| Scalability | Limited | High | High |

| Environmental Impact | High (solvents) | Low | Moderate |

Chemical Reactions Analysis

tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Therapeutic Potential

The compound has been investigated for its potential in treating autoimmune diseases, particularly systemic lupus erythematosus (SLE). Studies have shown that it can act as an antagonist to Toll-like receptor 7 (TLR7), which plays a significant role in the pathogenesis of SLE. By inhibiting TLR7, the compound may reduce the inflammatory response associated with this condition .

1.2. Mechanism of Action

The mechanism by which tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate exerts its effects involves modulation of immune responses. In vitro studies have demonstrated that the compound can inhibit NF-kappaB activation in cell lines expressing TLR7, leading to decreased production of pro-inflammatory cytokines . This suggests a promising pathway for developing new treatments for lupus and other autoimmune disorders.

Case Studies

2.1. Autoimmune Disease Models

Research utilizing DBA/1 mice models has provided insights into the efficacy of this compound in reducing autoantibody production associated with lupus. In these studies, various dosages were administered post-pristane injection, showing significant reductions in anti-dsDNA antibody titers compared to control groups . This validates the compound's therapeutic potential and supports further clinical exploration.

2.2. Cellular Assays

In cellular assays involving HEK-293 cells stably expressing TLR7, the compound was shown to effectively inhibit TLR7-mediated signaling pathways. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of NF-kappaB activity, underscoring its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate with analogs based on ring systems, substituent positions, stereochemistry, and functional groups.

Piperidine-Based Analogs

Pyrrolidine and Bicyclic Derivatives

Stereochemical and Functional Group Variations

Biological Activity

tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate is a compound of significant interest in pharmacological research due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{23}N_{2}O_{3}, with a molecular weight of approximately 202.3 g/mol. The compound features a tert-butyl group attached to a piperidine ring that includes a hydroxymethyl substituent at the 3-position, contributing to its unique biological properties. The presence of the carbamate functional group is particularly significant for its pharmacological activity, enhancing its gastrointestinal absorption and ability to cross the blood-brain barrier .

Research indicates that this compound exhibits multiple biological activities, including:

- Enzyme Inhibition : The compound has been identified as a selective modulator of certain enzymes, potentially influencing various metabolic pathways.

- Neuroprotective Effects : Its ability to permeate the blood-brain barrier suggests potential applications in treating central nervous system disorders .

- Anti-inflammatory Properties : Studies have indicated that it may possess anti-inflammatory effects, making it relevant for therapeutic contexts involving inflammation .

Case Studies and Experimental Data

- Animal Studies : In one study, mice were administered varying doses of this compound. Blood plasma samples were analyzed for IL-6 levels post-TLR7 stimulation, revealing significant modulation of inflammatory markers .

- Comparative Analysis : The compound was compared with structurally similar compounds to assess its binding affinity to neurotransmitter receptors and enzymes. Results indicated that it exhibited higher selectivity and potency in certain assays, suggesting a favorable profile for drug development .

Table of Biological Activities

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- CNS Disorders : Potential use in treating neurodegenerative diseases due to its neuroprotective properties.

- Inflammatory Conditions : Possible application in conditions characterized by chronic inflammation.

- Drug Development : Serves as a lead compound for synthesizing new derivatives with enhanced efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes and purification strategies for tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate?

The synthesis typically involves carbamate protection of the piperidine amine using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. For example, reduction of nitro intermediates (e.g., using NaBH₄ or LiAlH₄) can yield hydroxylmethyl groups, followed by Boc protection . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from polar solvents like ethanol. Yield optimization requires careful pH control during Boc deprotection and inert atmosphere for moisture-sensitive intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the piperidine ring conformation, hydroxymethyl (-CH₂OH) resonance, and Boc group integrity.

- X-ray crystallography (using SHELX programs for refinement) to resolve stereochemistry and hydrogen-bonding networks .

- Mass spectrometry (ESI or HRMS) to verify molecular weight and isotopic patterns.

- IR spectroscopy to identify carbamate C=O stretches (~1680–1720 cm⁻¹) and hydroxyl O-H stretches (~3200–3600 cm⁻¹) .

Q. What are the stability considerations and optimal storage conditions for this compound?

The compound is hygroscopic due to the hydroxymethyl group and prone to Boc group hydrolysis under acidic or aqueous conditions. Storage recommendations:

- Temperature : –20°C in amber vials to prevent light-induced degradation.

- Atmosphere : Argon or nitrogen environment to minimize oxidation.

- Compatibility : Avoid contact with strong acids/bases; use anhydrous solvents (e.g., DCM, THF) for dissolution .

Advanced Research Questions

Q. How do stereochemical challenges in piperidine derivatives impact synthetic route design?

The 3-hydroxymethylpiperidine scaffold introduces axial/equatorial isomerism, affecting reactivity and downstream applications. For example, cis vs. trans configurations influence hydrogen-bond donor capacity in drug-target interactions. Stereoselective synthesis may require chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution. Computational modeling (DFT) can predict energetically favorable conformers .

Q. What computational approaches are used to predict the compound’s reactivity or intermolecular interactions?

- Molecular dynamics (MD) simulations assess solvation effects and conformational flexibility.

- Docking studies (AutoDock Vina) model interactions with biological targets (e.g., enzymes with carbamate-binding pockets).

- Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular forces (e.g., C-H···O hydrogen bonds) in crystalline states .

Q. How can contradictory crystallographic or spectroscopic data be resolved during structural analysis?

Discrepancies in X-ray refinement (e.g., poor R-factors) may arise from disordered solvent molecules or twinning. Strategies include:

- Re-refinement using SHELXL with TWIN/BASF commands to model twinning.

- Complementary techniques like SC-XRD (synchrotron radiation) for high-resolution data .

- Cross-validation with solid-state NMR to confirm hydrogen positions .

Q. What methodologies detect and quantify impurities or byproducts in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.